N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-21-11-16(19-12-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,11-13,20H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNGQJHVKALEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions to form 1-(2-fluorobenzoyl)piperidine.
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Methylation: : The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
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Imidazole Sulfonamide Formation: : The final step involves the introduction of the imidazole sulfonamide group. This can be achieved by reacting the methylated piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.
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Reduction: : Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
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Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
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Biological Studies: : The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
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Pharmacology: : It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
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Industrial Applications: : The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine and imidazole sulfonamide moieties could modulate its activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural similarities and differences with related compounds:
Key Observations :
- Fluorinated Aromatics : The 2-fluorobenzoyl group in the target compound is analogous to the 4-fluorobenzyl group in and , which are linked to enhanced receptor binding and metabolic stability .
- Sulfonamide Moieties : Present in the target and , sulfonamides improve solubility and target specificity, often seen in kinase inhibitors .
- Piperidine Flexibility : All compounds utilize piperidine for conformational adaptability, critical for interacting with hydrophobic binding pockets .
Pharmacological Activities
- Receptor Modulation : Piperidine-benzimidazole analogs () target histamine receptors or epigenetic regulators, implying the target’s piperidine-fluorobenzoyl group could engage similar pathways .
- Kinase Inhibition : Fluorinated sulfonamides () are common in kinase inhibitors, a plausible therapeutic area for the target .
Physicochemical Properties
Insights : Fluorination and sulfonamide groups increase molecular weight and melting points, as seen in . High purity (≥98%) is achievable via HPLC, critical for preclinical studies .
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorobenzoyl group, a piperidine ring, and an imidazole sulfonamide moiety, which contribute to its unique properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 380.4 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide |
| CAS Number | 1448052-62-7 |
| Molecular Weight | 380.4 g/mol |
| Molecular Formula | C17H21FN4O3S |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzoyl group may enhance binding affinity to these targets, while the piperidine and imidazole sulfonamide components could modulate its pharmacological effects. Specific pathways influenced by this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with various physiological responses.
Biological Activity and Research Findings
Research has indicated that this compound exhibits promising biological activities. Below are some notable findings from various studies:
- Antimicrobial Activity : Studies have shown that similar imidazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
- GABA-A Receptor Modulation : Compounds with structural similarities have been identified as positive allosteric modulators of GABA-A receptors, which are crucial in neuromodulation and could provide therapeutic avenues for neurological disorders .
- Potential Anticancer Properties : Investigations into related compounds indicate possible anticancer activities, warranting further exploration into their mechanisms and efficacy against cancer cell lines.
Case Study 1: Inhibition of Enzymatic Activity
A study evaluating the inhibitory effects of structurally related compounds on tyrosinase activity demonstrated that certain derivatives exhibited significant inhibition at low micromolar concentrations. The findings suggest that this compound could similarly affect enzymatic pathways involved in melanin production, thus indicating potential use in skin-related therapies .
Case Study 2: Neurological Applications
Research focusing on the modulation of GABA-A receptor subpopulations has revealed that compounds with imidazole structures can influence neurological functions by enhancing receptor activity. This opens avenues for investigating this compound's role in treating anxiety or seizure disorders .
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antimicrobial | Potential activity based on structural analogs |
| Enzyme Inhibition | Significant inhibition observed in related compounds |
| Neurological Modulation | Positive allosteric modulation effects on GABA-A receptors |
Q & A
Advanced Research Question
- Panel screening : Test against unrelated targets (e.g., hERG, CYP450s) to identify promiscuity .
- Cytotoxicity assays : Use HepG2 or primary hepatocytes to assess liver toxicity .
- Genotoxicity : Conduct Ames tests or Comet assays to detect DNA damage .
For example, if the compound inhibits hERG (risk of cardiotoxicity), introduce polar groups to reduce lipophilicity .
What methodologies are recommended for studying the compound’s stability under physiological conditions?
Basic Research Question
- pH stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC at 0, 6, 24 hours .
- Plasma stability : Mix with human plasma (37°C) and analyze metabolite formation using LC-MS/MS .
- Light/heat stability : Store at 25°C/60% RH or 40°C/75% RH for 4 weeks to assess shelf life .
How can researchers address low solubility in aqueous media without compromising activity?
Advanced Research Question
- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility .
- Co-solvents : Use cyclodextrins or PEG-400 in formulation .
- Prodrug strategy : Introduce hydrolyzable groups (e.g., esters) cleaved in vivo .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Reaction scalability : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
- Cost-effective catalysts : Optimize Pd/C or Ni catalysts for hydrogenation steps to reduce metal load .
- Process control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode to its target?
Advanced Research Question
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) and collect diffraction data (resolution ≤2.5 Å) .
- Cryo-EM : For membrane proteins (e.g., GPCRs), use grids with 1.2–1.8 Å/pixel to resolve ligand-protein interactions .
- Density maps : Compare ligand-bound vs. apo structures to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
